3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid

Lipophilicity Drug design CNS penetration

Piperidine acids with high basicity often suffer poor CNS permeability. This CF3-substituted analog offers a rational solution. • Lower pKa (~7.5 vs ~11) ensures majority uncharged free-base at pH 7.4, enhancing passive BBB penetration (logP 1.74, TPSA 40.54 Ų). • 3-Carbon propanoic acid linker provides distinct SAR geometry vs. 2-carbon isomers. • ≥98% purity, stored 2-8°C, shipped ambient. In stock for immediate global delivery.

Molecular Formula C9H14F3NO2
Molecular Weight 225.21 g/mol
CAS No. 1489489-26-0
Cat. No. B1455882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid
CAS1489489-26-0
Molecular FormulaC9H14F3NO2
Molecular Weight225.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)CCC(=O)O
InChIInChI=1S/C9H14F3NO2/c10-9(11,12)7-1-4-13(5-2-7)6-3-8(14)15/h7H,1-6H2,(H,14,15)
InChIKeyZXTCZFFZWNWFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile


3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a saturated N-heterocyclic building block consisting of a piperidine ring para-substituted with a trifluoromethyl group and N-alkylated with a propanoic acid side chain (molecular formula C₉H₁₄F₃NO₂, MW 225.21 g/mol) . The compound is supplied as a research chemical with typical purity ≥98%, recommended storage at 2–8°C in a sealed, dry environment, and shipping at ambient temperature . Its computed logP of 1.74 and topological polar surface area (TPSA) of 40.54 Ų position it as a moderately lipophilic, hydrogen-bond-capable scaffold . The presence of the electron-withdrawing -CF₃ group is known to modulate both the basicity of the piperidine nitrogen and the overall metabolic stability of derivatives [1].

4-CF3-piperidine building block with propanoic acid linker for amide coupling
Moderate lipophilicity and low TPSA support CNS fragment library design
Reduced piperidine basicity may limit lysosomal trapping in intracellular assays

Why Generic Piperidine Analogs Fall Short


Simple replacement with unsubstituted 3-(piperidin-1-yl)propanoic acid or with the 2-positional isomer (2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid) introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly impact membrane permeability, target engagement, and metabolic fate . The -CF₃ group on the target compound contributes approximately +1.69 logP units relative to the des-CF₃ analog, altering blood-brain barrier penetration potential and protein binding . Furthermore, the 3-carbon linker of the propanoic acid chain in the target molecule places the carboxylate at a different distance and geometry from the piperidine ring compared to the 2-carbon chain of the positional isomer, affecting both pKa and binding pharmacophore compatibility. The quantitative evidence below substantiates why these structural nuances preclude casual interchange.

Lipophilicity Shift Replacing the 4-CF3 group with H or moving the carboxylate linker alters logP, potentially changing CNS permeability and protein binding.
Hydrogen Bond Acceptor Count The target has fewer HBAs than the des-CF3 analog, which may affect desolvation energy and passive membrane transport.
Linker Geometry The 3-carbon propanoic acid linker places the carboxylate at a different distance from the piperidine ring compared to the 2-carbon positional isomer, impacting pharmacophore matching.
Piperidine Basicity The electron-withdrawing CF3 lowers the piperidine pKa by several units relative to unsubstituted piperidine, altering protonation state at physiological pH and intracellular distribution.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Gain vs. Des-Trifluoromethyl Analog

The target compound exhibits a computed logP of 1.7354, compared to a logP of 0.0466 for the des-trifluoromethyl analog 3-(piperidin-1-yl)propanoic acid (as its HCl salt) . This represents an increase of 1.69 logP units, corresponding to a ~36-fold higher partition coefficient in octanol/water models. The trifluoromethyl group is the sole structural difference driving this shift, as both molecules share the piperidine-propanoic acid core.

Lipophilicity
Computed / Data to verify
logP 1.74 vs 0.05 (des-CF3)
Δ +1.69 logP (~36×)
Supports lipophilicity-driven lead differentiation
In silico prediction; verify experimentally
Lipophilicity Drug design CNS penetration

Polar Surface Area Comparison

The target compound has a computed TPSA of 40.54 Ų , whereas the des-trifluoromethyl analog 3-(piperidin-1-yl)propanoic acid displays a TPSA of 32.61 Ų . This 7.93 Ų increase (24%) arises from the electron-withdrawing effect of the -CF₃ group on the piperidine ring, which polarizes the molecule without adding additional hydrogen-bond donors or acceptors. Both compounds remain well below the typical 140 Ų threshold for oral bioavailability, yet the difference may influence passive transcellular permeability.

Polar Surface Area
Computed / Direct comparison
40.54 Ų vs 32.61 Ų
Δ +7.93 Ų (24%)
Shifts solubility-permeability balance for CNS design
Requires experimental permeability validation
Polar surface area Permeability Oral bioavailability

Hydrogen Bond Acceptor Count Reduction

The target compound contains 2 hydrogen bond acceptors (the carbonyl oxygen and the carboxylate oxygen are counted as a single acceptor in the COOH group, plus the piperidine nitrogen is not counted as an acceptor when protonated; however the computational data indicates 2 HBA) . In contrast, the des-trifluoromethyl analog in its HCl salt form reports 4 hydrogen bond acceptors . The reduction in HBA count for the target molecule, despite the additional fluorine atoms, is attributable to the strong electron-withdrawing -CF₃ group altering the electron density on the piperidine nitrogen, effectively reducing its availability as a hydrogen bond acceptor. An exact quantitative difference is: Target 2 HBA vs. Comparator 4 HBA, a reduction of 2 HBA (50% fewer).

H‑Bond Acceptors
Computed / Supplier data
2 HBA vs 4 HBA (des-CF3 HCl)
−2 HBA (50% fewer)
Lower desolvation energy may enhance membrane crossing
Validate with PAMPA or Caco‑2
Hydrogen bonding Desolvation energy Ligand efficiency

Conformational Flexibility Difference

The target compound features 3 rotatable bonds (the C-N bond between piperidine and the propanoic acid chain, and the two C-C bonds within the propanoic acid moiety) . The positional isomer 2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid, with the carboxylate attached at the α-carbon of the propanoic chain, has only 2 rotatable bonds due to the shorter distance between the piperidine nitrogen and the carboxylic acid group. This structural difference is inferred from chemical structure comparison (class-level inference, no direct experimental rotational energy barrier data available).

Rotatable Bonds
Class‑level inference
3 bonds vs 2 bonds (2‑C isomer)
Δ +1 rotatable bond
Additional bond may aid induced‑fit binding
Structural inference; no rotational barrier data
Conformational flexibility Induced fit Pharmacophore matching

Piperidine Basicity Modulation

The electron-withdrawing trifluoromethyl group at the 4-position of the piperidine ring significantly reduces the basicity of the piperidine nitrogen. Literature data for 4-substituted trifluoromethyl piperidines indicate a pKa (conjugate acid) of approximately 7.5, compared to ~11 for unsubstituted piperidine [1][2]. While direct experimental pKa data for the target compound are not available, class-level inference across multiple 4-CF₃-piperidine analogs supports a reduction of 3.0–4.0 pKa units [1].

Piperidine pKa
Class‑level inference
pKa ~7.5 vs ~11 (piperidine)
Δ ~ −3.5 units
Reduces lysosomal trapping at physiological pH
Inferred from 4‑CF3‑piperidine analogs
pKa Amine basicity Lysosomal trapping

Current Evidence Limitations

A comprehensive search of primary research literature, patents, and authoritative databases (as of 2026-05-05) did not locate any publication containing a direct head-to-head experimental comparison of 3-(4-(trifluoromethyl)piperidin-1-yl)propanoic acid with a named comparator under identical assay conditions. The quantitative evidence presented above relies on in silico physicochemical property comparisons and class-level inference from structurally related 4-CF₃-piperidine derivatives [1]. Users should factor this evidentiary ceiling into procurement decisions, particularly when selecting this compound for target-based screening campaigns where direct comparative biological data would be expected.

Evidence Gaps
Data to verify
No direct biological comparison located
Differentiation based on physicochemical properties
No head‑to‑head assay data vs. des‑CF3 analog
Evidence gap Head-to-head data Procurement caveat

Optimal Procurement and Application Contexts


CNS Fragment Library Design

The combination of logP 1.74, TPSA 40.54 Ų, and 2 HBA makes this compound a suitable carboxylic acid fragment for CNS-targeted fragment-based drug discovery (FBDD) libraries. Its lipophilicity is within the desired range for CNS drugs (logP 1–4) while maintaining a low molecular weight (225.21 Da). Compared to the des-CF₃ analog (logP 0.05) , the target compound offers significantly improved passive brain penetration potential without exceeding the TPSA threshold that limits blood-brain barrier crossing.

Peptidomimetic Scaffold Elaboration

The propanoic acid side chain provides a versatile handle for amide bond formation with primary or secondary amines, enabling rapid diversification into peptidomimetic compound libraries. The 3-carbon linker places the newly formed amide bond at a distance from the piperidine ring that differs from the 2-carbon linker of the positional isomer, offering a distinct geometry for exploring structure-activity relationships (SAR) around target binding pockets . Procurement of the 3-carbon analog is essential when the pharmacophore model demands this specific spacing.

Metabolic Stability Optimization

The para-trifluoromethyl group on the piperidine ring is expected to reduce oxidative metabolism at the piperidine α-positions and lower N-dealkylation rates, based on well-established class-level metabolic stability trends for -CF₃-substituted piperidines . When a lead series containing unsubstituted piperidine-propanoic acid shows rapid hepatic clearance, substitution with the target compound can be a rational next step in the design-make-test cycle, with the quantitative logP and pKa shifts providing a framework for predicting downstream PK changes.

Low-Basicity Amine for Intracellular Assays

In biochemical or cell-based assays where protonation of the piperidine nitrogen leads to off-target binding or lysosomal trapping, the target compound's inferred pKa of ~7.5 (vs. ~11 for unsubstituted piperidine) [1] ensures that at physiological pH 7.4, a significantly larger fraction of the compound remains in the uncharged, membrane-permeable free-base form. This property is particularly valuable for intracellular target engagement assays and for reducing phospholipidosis risk in phenotypic screening cascades.

Application
Selection Property
Validation Focus
CNS fragment‑based library synthesis
Moderate lipophilicity and low TPSA
BBB permeability modeling
Peptidomimetic library diversification
3‑Carbon propanoic acid linker geometry
Amide bond formation and SAR spacing
Metabolic stability lead optimization
CF3‑mediated metabolic shielding
In vitro microsomal clearance profiling
Intracellular target engagement assays
Reduced piperidine basicity
Lysosomal trapping and phospholipidosis screening
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